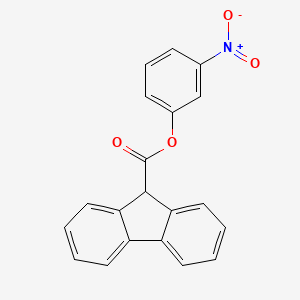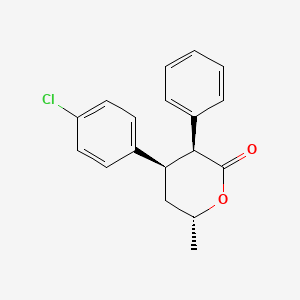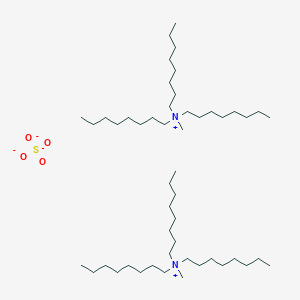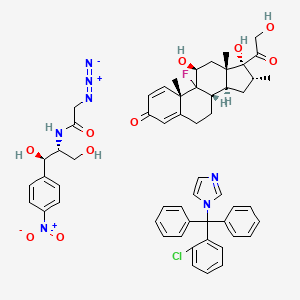
Baycuten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baycuten is a topical cream primarily used to treat fungal infections. It contains two active ingredients: clotrimazole and dexamethasone. Clotrimazole is a broad-spectrum antifungal agent that inhibits the growth of pathogenic yeasts by altering the permeability of cell membranes . Dexamethasone is a synthetic glucocorticoid that reduces inflammation by inhibiting the migration of leukocytes and reversing increased capillary permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clotrimazole: The synthesis of clotrimazole involves the reaction of 2-chlorotrityl chloride with imidazole in the presence of a base such as sodium hydride.
Dexamethasone: Dexamethasone is synthesized from 16α-hydroxy-prednisolone through a series of chemical reactions, including oxidation and esterification.
Industrial Production Methods
The industrial production of Baycuten involves the large-scale synthesis of clotrimazole and dexamethasone, followed by their formulation into a cream. The active ingredients are mixed with excipients such as emulsifiers, stabilizers, and preservatives to ensure the stability and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Clotrimazole can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Dexamethasone can be reduced to its corresponding alcohol derivatives under specific conditions.
Substitution: Both clotrimazole and dexamethasone can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Clotrimazole: Oxidation products include hydroxy derivatives and other metabolites.
Dexamethasone: Reduction products include alcohol derivatives.
Scientific Research Applications
Baycuten has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal agents.
Biology: Investigated for its effects on fungal cell membranes and its potential to inhibit fungal growth.
Medicine: Widely used in the treatment of fungal infections, including athlete’s foot, jock itch, and ringworm.
Industry: Employed in the formulation of various antifungal creams and ointments.
Mechanism of Action
Clotrimazole
Clotrimazole acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and leakage of essential cellular constituents, ultimately causing cell death .
Dexamethasone
Dexamethasone exerts its effects by binding to glucocorticoid receptors, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals. This reduces inflammation and suppresses the immune response .
Comparison with Similar Compounds
Similar Compounds
Miconazole: Another antifungal agent used to treat similar infections.
Betamethasone: A glucocorticoid similar to dexamethasone, used for its anti-inflammatory properties.
Uniqueness
Baycuten’s uniqueness lies in its combination of clotrimazole and dexamethasone, providing both antifungal and anti-inflammatory effects. This dual action makes it particularly effective in treating fungal infections accompanied by inflammation .
Properties
CAS No. |
77124-28-8 |
|---|---|
Molecular Formula |
C55H59ClFN7O10 |
Molecular Weight |
1032.5 g/mol |
IUPAC Name |
2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;1-[(2-chlorophenyl)-diphenylmethyl]imidazole;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H17ClN2.C22H29FO5.C11H13N5O5/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19;1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-17H;6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;1-4,9,11,17,19H,5-6H2,(H,14,18)/t;12-,15+,16+,17+,19+,20+,21?,22+;9-,11-/m.11/s1 |
InChI Key |
VTRIDVIMIJQKLG-RARXGSKNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


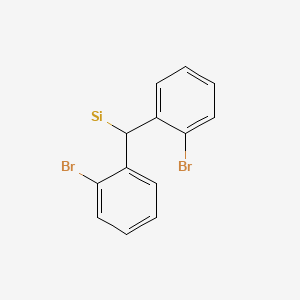

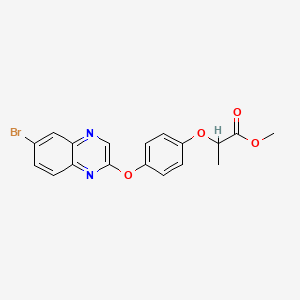




![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
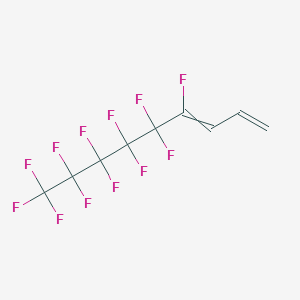
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)

